molecular formula C15H24N2O3 B7557318 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol

2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol

Cat. No. B7557318
M. Wt: 280.36 g/mol
InChI Key: OJPALARLYPHRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. This compound is a derivative of methoxyphenol and has been found to have several interesting properties that make it useful for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves its ability to bind to the ATP-binding site of tyrosine kinases, thereby preventing their activity. This leads to a reduction in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its effects on tyrosine kinases, 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. These properties make it a potentially useful compound for the treatment of infectious diseases and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of these enzymes. However, one limitation of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several potential future directions for research involving 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol. One area of interest is the development of more potent derivatives of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol that could be used in lower concentrations. Another area of interest is the investigation of the compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Finally, there is potential for the development of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol-based therapies for the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves the reaction of 2-methoxy-5-nitrophenol with 1-morpholin-4-ylpropan-2-amine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound.

Scientific Research Applications

2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has been found to be useful in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. This makes it a potential candidate for the development of new cancer therapies, as many cancers are driven by abnormal tyrosine kinase activity.

properties

IUPAC Name

2-methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-12(11-17-5-7-20-8-6-17)16-10-13-3-4-15(19-2)14(18)9-13/h3-4,9,12,16,18H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPALARLYPHRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NCC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol

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